An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS Number: 107818-55-3)
An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS Number: 107818-55-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of Methyl 3-amino-5-bromothiophene-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, offers insights into general experimental protocols for thiophene derivatives, and explores the potential biological activities based on related structures.
Core Chemical Properties
Methyl 3-amino-5-bromothiophene-2-carboxylate is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are scaffolds in numerous pharmacologically active molecules.[1][2] Its structure incorporates an amine group, a bromine atom, and a methyl ester, which contribute to its specific chemical reactivity and potential for further functionalization.
Chemical Structure:
Caption: Chemical structure of Methyl 3-amino-5-bromothiophene-2-carboxylate.
Physicochemical Data
The following table summarizes the key physicochemical properties of Methyl 3-amino-5-bromothiophene-2-carboxylate. For properties where experimentally determined values for this specific compound are unavailable, computed data or values for structurally similar compounds are provided for reference.
| Property | Value | Source |
| CAS Number | 107818-55-3 | [3][4][5][6][7] |
| Molecular Formula | C6H6BrNO2S | [3][8][4][5][6][7] |
| Molecular Weight | 236.09 g/mol | [3][8][4][5][6][7] |
| Boiling Point | 345.5 °C at 760 mmHg | [3][8] |
| Density | 1.7 g/cm³ | [8] |
| Flash Point | 162.8 °C | [8] |
| Melting Point | Not available. For comparison, Methyl 3-aminothiophene-2-carboxylate (non-brominated analog) has a melting point of 62-69 °C.[4][9] | N/A |
| logP (computed) | 2.7 | [8][6] |
| pKa (estimated) | The conjugate acid of the primary amine is estimated to have a pKa of ~9-10. | Based on general functional group properties[10][11] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [3][5] |
| Storage Conditions | 2-8°C, protect from light, in a dark place under an inert atmosphere. | [3][6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of CAS 107818-55-3 are not publicly available. However, general methodologies for the synthesis and characterization of substituted 2-aminothiophenes are well-established.
General Synthesis of 2-Aminothiophene Derivatives
A common method for the synthesis of 2-aminothiophenes is the Gewald reaction .[12] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as cyanoacetate) and elemental sulfur in the presence of a basic catalyst.
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Further functionalization, such as the introduction of a bromine atom, can be achieved through electrophilic substitution reactions. Suzuki cross-coupling is a versatile method for introducing aryl groups to brominated thiophenes.[13]
Characterization Methods
The structure and purity of synthesized thiophene derivatives are typically confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as amines (N-H stretching), esters (C=O stretching), and the thiophene ring.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S, Br) in the final product.[14]
Potential Biological Activities and Signaling Pathways
While specific biological data for Methyl 3-amino-5-bromothiophene-2-carboxylate is limited in the public domain, the 2-aminothiophene scaffold is a well-known pharmacophore present in a wide range of biologically active molecules.[15]
Derivatives of 2-aminothiophene have been reported to exhibit a variety of pharmacological activities, including:
-
Anticancer Activity: Some thiophene derivatives have shown the potential to inhibit cancer cell proliferation.[3][12]
-
Antimicrobial and Antibacterial Activity: Thiophene-based compounds have been investigated for their efficacy against various bacterial strains.[1][3][16]
-
Antioxidant Properties: Certain 2-aminothiophene derivatives have demonstrated the ability to scavenge free radicals.[12][16]
-
Enzyme Inhibition: The 2-aminothiophene core can serve as a template for the design of specific enzyme inhibitors, which is a common mechanism of action for many drugs.[15]
Given the potential for anticancer activity within this class of compounds, a common mechanism of action involves the inhibition of signaling pathways crucial for cancer cell growth and survival. One such pathway is the mitogen-activated protein kinase (MAPK) signaling cascade.
Caption: A hypothetical model of a kinase signaling pathway potentially targeted by a thiophene-based inhibitor.
Disclaimer: The signaling pathway diagram is a generalized representation of a common cancer-related pathway and does not represent experimentally verified activity for CAS 107818-55-3. It is provided for illustrative purposes to depict a potential mechanism of action for this class of compounds.
Conclusion
Methyl 3-amino-5-bromothiophene-2-carboxylate is a heterocyclic building block with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While specific biological data for this compound is not extensively documented, the broader class of 2-aminothiophenes demonstrates significant pharmacological potential. The information and general protocols provided in this guide serve as a valuable resource for researchers and scientists working with this and related compounds. Further experimental validation is necessary to fully elucidate its biological activity and potential therapeutic applications.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Buy Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate [smolecule.com]
- 4. Methyl 3-aminothiophene-2-carboxylate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Methyl 3-amino-5-bromothiophene-2-carboxylate | CymitQuimica [cymitquimica.com]
- 6. Methyl 2-amino-5-bromothiophene-3-carboxylate | C6H6BrNO2S | CID 84049807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Methyl 3-amino-5-bromothiophene-2-carboxylate | C6H6BrNO2S | CID 20158931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A12802.14 [thermofisher.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. chem.indiana.edu [chem.indiana.edu]
- 12. impactfactor.org [impactfactor.org]
- 13. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
